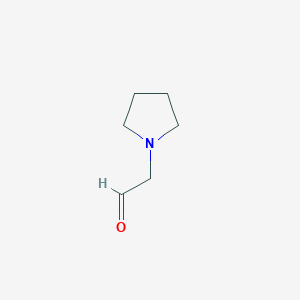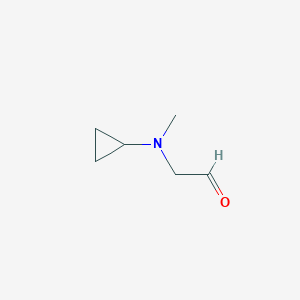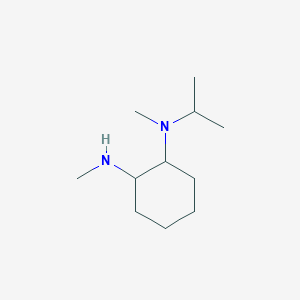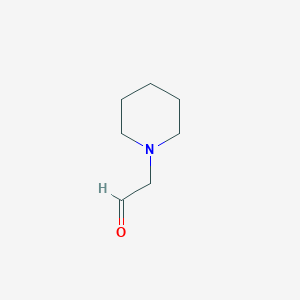
1-Piperidineacetaldehyde
説明
1-Piperidineacetaldehyde is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Piperidineacetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperidineacetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enantioselective Synthesis
1-Piperidineacetaldehyde derivatives are valuable in the enantioselective synthesis of various natural and synthetic compounds. The presence of a stereocenter and a functionalizable group like alcohol makes them ideal starting materials for this purpose. Enzymatic and synthetic methods have been used for the resolution of racemic mixtures of these derivatives, enabling the synthesis of enantiopure compounds for diverse applications (Perdicchia et al., 2015).
Synthesis of Polysubstituted Piperidines and Tetrahydropyrans
Organocatalytic approaches using derivatives of 1-Piperidineacetaldehyde enable the synthesis of polysubstituted piperidines and tetrahydropyrans. This process is significant for creating compounds with multiple contiguous stereocenters in a single step, demonstrating excellent enantioselectivity (Wang, Zhu & Ma, 2011).
Modulation of Glutamate Receptors
1-Piperidineacetaldehyde derivatives have been explored for their effects on glutamate receptors in the brain. These compounds, after systemic administration, can enhance glutamatergic transmission and facilitate the induction of long-term potentiation in the hippocampus, which is crucial for memory and learning processes (Stäubli et al., 1994).
Formation of Isoxazoline or Isoxazole Derivatives
1-Piperidineacetaldehyde derivatives can undergo room-temperature, 1,3-dipolar cycloaddition reactions to form isoxazoline or isoxazole derivatives. These compounds have shown potential in inhibiting lipid peroxidation, indicating their relevance in biological applications (Balalas et al., 2015).
Transition Structures in Cycloadditions
The transition structures of cycloadditions involving phenyl azide and enamines derived from 1-Piperidineacetaldehyde have been analyzed using quantum mechanical methods. These studies provide insights into the mechanisms, reactivities, and selectivities of these reactions, which are critical for developing synthetic methodologies (Lopez, Munk & Houk, 2013).
Oxidation Mechanisms in Drug Intermediates
The oxidation mechanisms of 1-Piperidineacetaldehyde derivatives are essential for understanding their role in drug development. Studies using electrospray ionization mass spectrometry have shed light on these mechanisms, which are crucial for designing effective pharmaceuticals (Shi et al., 2013).
Molecular Structure Analysis
The molecular structure of 1-Piperidineacetic acid, a related compound, has been analyzed through X-ray diffraction and ab initio calculations. This analysis is significant for understanding the conformational properties of similar compounds (Dega-Szafran et al., 2002).
特性
IUPAC Name |
2-piperidin-1-ylacetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-6-8-4-2-1-3-5-8/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQKVTSIRCJPOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidineacetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



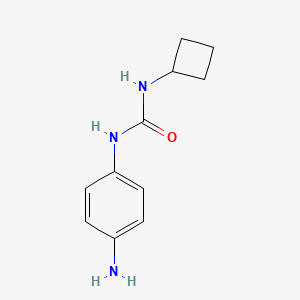
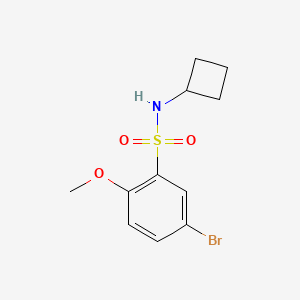

![[1-(4-Nitrophenyl)triazol-4-yl]methanol](/img/structure/B7861035.png)
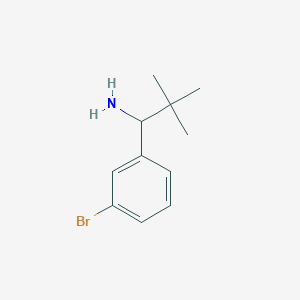
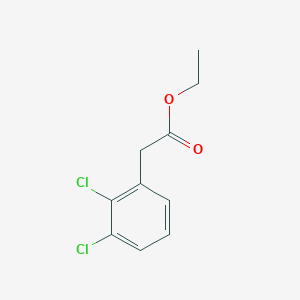
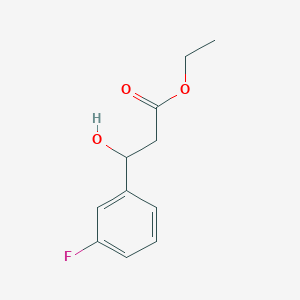
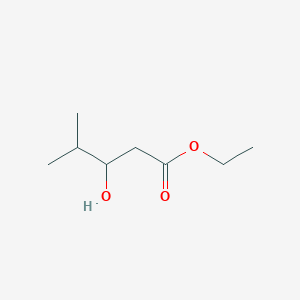

![1-[(2-Chloropyridin-3-yl)methyl]indole-2,3-dione](/img/structure/B7861076.png)

